Cadmium citrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cadmium citrate is a useful research compound. Its molecular formula is C12H10Cd3O14 and its molecular weight is 715.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Remediation

Heavy Metal Uptake and Phytoremediation

Cadmium citrate plays a significant role in enhancing the uptake of cadmium by plants, which is crucial for phytoremediation strategies aimed at cleaning contaminated soils. Research indicates that citric acid can mitigate cadmium toxicity in plants, promoting growth while facilitating cadmium accumulation in non-root tissues. For instance, a study involving Brassica napus demonstrated that the application of citric acid significantly increased cadmium accumulation in stems and leaves, enhancing bioconcentration factors (BCF) by up to 40% in leaves while reducing root BCF by 10% .

| Plant Species | Cadmium Concentration (mg/kg) | BCF in Leaves (%) | BCF in Roots (%) |

|---|---|---|---|

| Brassica napus | 30 | 40 | 10 |

Biochemical Applications

Metabolic Effects and Mitochondrial Function

This compound has been studied for its effects on cellular metabolism. Low doses of cadmium disrupt mitochondrial function, leading to lipid accumulation in lung tissues. The presence of this compound may enhance the understanding of how cadmium affects metabolic pathways, particularly those involving the citric acid cycle. In a study on mice, exposure to cadmium led to significant alterations in lipid metabolism and mitochondrial energy processes .

| Cadmium Dose (mg/L) | Lipid Accumulation (pg/mg tissue) | Mitochondrial Function Impairment |

|---|---|---|

| 0 | 11 | None |

| 0.2 | Not statistically significant | Mild |

| 2 | 48 | Significant |

Microbial Interactions

Influence on Microbial Decomposition

The interaction between this compound and microbial communities is another area of interest. A study showed that the presence of cadmium ions significantly inhibited the decomposition of citric acid by Klebsiella sp., suggesting that metal-citrate complexes can affect microbial metabolism and organic acid degradation . This finding highlights the importance of understanding how metals influence microbial processes in contaminated environments.

| Metal Complex | Decomposition Rate (%) |

|---|---|

| This compound | 23 |

| Zinc Citrate | 14 |

| Copper Citrate | 5 |

Agricultural Applications

Enhancing Nutrient Uptake

This compound complexes can also influence nutrient dynamics in agricultural systems. Studies have shown that these complexes can enhance the bioavailability of essential nutrients while simultaneously facilitating the uptake of cadmium by plants. This dual role makes this compound a valuable tool for managing nutrient availability in contaminated soils while promoting plant health .

Case Study: Wheat Growth

In a controlled experiment with durum wheat, the application of cadmium-citrate complexes improved zinc uptake significantly compared to other treatments, showcasing their potential for enhancing nutrient absorption under metal stress conditions.

| Treatment | Zinc Uptake (mg/kg) |

|---|---|

| Control | X |

| This compound | Y |

Analyse Des Réactions Chimiques

Table 1: Synthesized Cd(II)-Citrate Complexes

-

Coordination Environment :

-

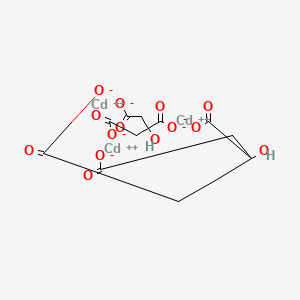

Citrate binds Cd(II) through its central alcoholic hydroxyl (–OH), one terminal carboxylate (–COO−), and the central carboxylate group .

-

The central carboxylate oxygen bridges three Cd(II) ions, forming extended networks in polynuclear complexes .

-

A water molecule completes the octahedral coordination sphere .

-

-

Spectroscopic Validation :

pH-Dependent Speciation

Cadmium citrate exhibits dynamic speciation in aqueous solutions, influenced by pH and citrate concentration :

Table 2: Dominant Cd(II)-Citrate Species vs. pH

| pH Range | Dominant Species | Charge | Coordination Mode |

|---|---|---|---|

| 2.0–3.5 | [Cd(H2cit)]+ | +1 | Citrate partially protonated |

| 4.0–5.0 | [Cd(Hcit)]0 | 0 | Tridentate binding |

| >5.0 | [Cd(cit)]− | -1 | Fully deprotonated citrate |

-

Key Observations :

Thermodynamic Stability

Stability constants (K) and thermodynamic parameters for Cd(II)-citrate complexes were determined via pH titrations :

Table 3: Stability Constants and Thermodynamic Data (25°C)

| Complex | logK | ΔH∘(kJ/mol) | ΔS∘(J/mol\cdotpK) |

|---|---|---|---|

| [Cd(cit)]− | 4.78 ± 0.03 | -18.2 ± 1.1 | 45 ± 4 |

| [Cd(cit)2]4− | 7.12 ± 0.05 | -25.6 ± 1.5 | 72 ± 6 |

-

Trends :

Environmental and Biological Implications

-

Bioavailability : Low molecular mass Cd(II)-citrate complexes enhance cadmium uptake in microorganisms and plants, particularly in acidic soils (pH < 6) .

-

Detoxification Mechanisms : Citrate-mediated complexation reduces free Cd2+ ion concentration, potentially mitigating toxicity .

-

Adsorption Behavior : Charged species (e.g., [Cd(cit)]−) exhibit lower adsorption on biosorbents due to electrostatic repulsion, complicating remediation efforts .

Propriétés

Numéro CAS |

49707-39-3 |

|---|---|

Formule moléculaire |

C12H10Cd3O14 |

Poids moléculaire |

715.4 g/mol |

Nom IUPAC |

cadmium(2+);2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/2C6H8O7.3Cd/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

Clé InChI |

ROFFPTKOAWZFNP-UHFFFAOYSA-H |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cd+2].[Cd+2].[Cd+2] |

SMILES canonique |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cd+2].[Cd+2].[Cd+2] |

Key on ui other cas no. |

49707-39-3 |

Pictogrammes |

Irritant; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.